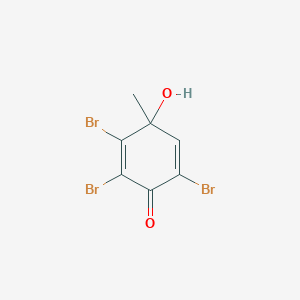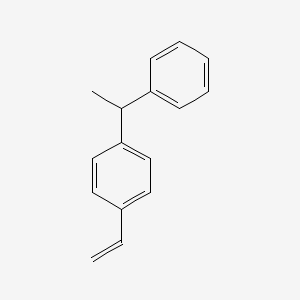
1-Ethenyl-4-(1-phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-4-(1-phenylethyl)benzene, also known as p-ethylstyrene, is an organic compound with the molecular formula C16H18. This compound is a derivative of benzene, characterized by the presence of an ethenyl group and a phenylethyl group attached to the benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-(1-phenylethyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Dehydrogenation of Ethylbenzene: Ethylbenzene can be dehydrogenated to form styrene, which can then undergo further alkylation to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of ethylbenzene followed by alkylation. The reaction conditions include high temperatures and the use of catalysts to facilitate the dehydrogenation and alkylation processes.
化学反応の分析
Types of Reactions: 1-Ethenyl-4-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 1-ethyl-4-(1-phenylethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
1-Ethenyl-4-(1-phenylethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of resins, plastics, and synthetic rubber.
作用機序
The mechanism of action of 1-ethenyl-4-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can participate in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms.
類似化合物との比較
1-Ethenyl-4-(1-phenylethyl)benzene can be compared with other similar compounds, such as:
Styrene: Similar structure but lacks the phenylethyl group.
Ethylbenzene: Lacks the ethenyl group.
1-Ethenyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness: The presence of both an ethenyl group and a phenylethyl group in this compound makes it unique compared to other benzene derivatives. This unique structure imparts specific chemical and physical properties, making it valuable in various industrial and research applications.
特性
CAS番号 |
90173-52-7 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1-ethenyl-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h3-13H,1H2,2H3 |
InChIキー |
YOBUVNADBSHNMO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
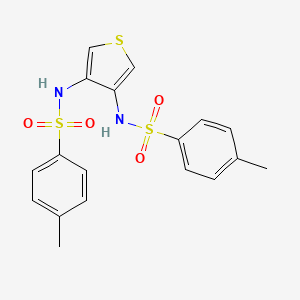
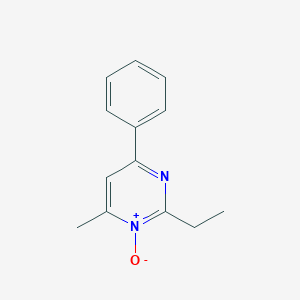
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
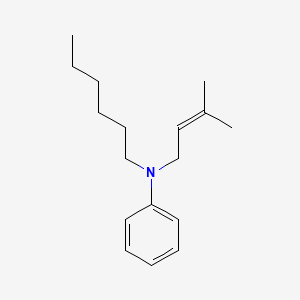
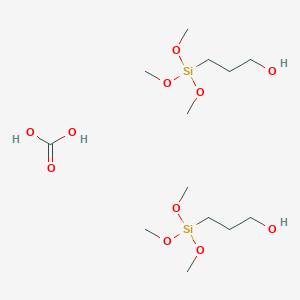


amino}ethan-1-ol](/img/structure/B14377331.png)
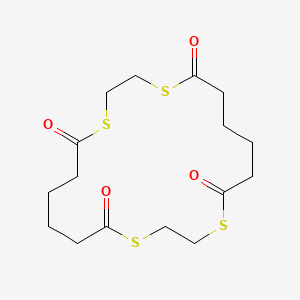
![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
